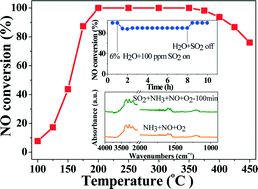Activity and SO2 resistance of amorphous CeaTiOx catalysts for the selective catalytic reduction of NO with NH3: in situ DRIFT studies†
Catalysis Science & Technology Pub Date: 2016-07-01 DOI: 10.1039/C6CY00475J
Abstract
A series of CeaTiOx catalysts with different Ce/Ti molar ratios was prepared by a sol–gel method and used for selective catalytic reaction (SCR) of NO with NH3. The NO conversion values confirmed that the Ce0.3TiOx catalyst showed a much higher activity at low temperature, and the catalyst exhibited 100% NO conversion in the broad temperature range of 200–350 °C and nearly 100% N2 selectivity. The catalysts were characterized by the BET surface area, XRD, XPS, NH3-TPD and H2-TPR. These results demonstrated that the excellent catalytic performance of the complete amorphous Ce0.3TiOx catalyst was associated with the strong interactions between Ce and Ti, the higher BET surface area, abundant acid sites, and greater presence of Ce3+ and chemisorbed oxygen. In situ DRIFTS was used for studies of the reaction mechanism and SO2 resistance. The results indicate that the L–H reaction pathway can be hindered in the presence of SO2 at low temperature (<200 °C), however the reaction mainly via the E–R reaction pathway at high temperature (>200 °C) led to a satisfactory SO2 resistance.


Recommended Literature
- [1] EURACHEM workshop on comparability and traceability
- [2] Interrupting the Nazarov reaction: domino and cascade processes utilizing cyclopentenyl cations
- [3] A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs)†
- [4] Back cover
- [5] Cobalt phosphide as a highly active non-precious metal cocatalyst for photocatalytic hydrogen production under visible light irradiation†
- [6] Rapid, highly sensitive, and simultaneous detection of staphylococcal enterotoxins in milk by using immuno-pillar devices
- [7] Sodium ion doped graphitic carbon nitride with high crystallinity for superior photocatalytic hydrogen evolution efficiency†
- [8] Copper-containing monodisperse mesoporous silica nanospheres by a smart one-step approach†
- [9] Causation or only correlation? Application of causal inference graphs for evaluating causality in nano-QSAR models†
- [10] Contents list










